

Application Notes and Protocols for T-26c in Animal Models of Arthritis

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Compound of Interest		
Compound Name:	T-26c	
Cat. No.:	B1682871	Get Quote

Note to the user: Following a comprehensive search of scientific literature and public databases, no specific information, experimental protocols, or quantitative data could be found for a compound designated "**T-26c**" in the context of animal models of arthritis. The information presented below is based on a potential alternative, 3α -aminocholestane (3AC), a known SHIP1 inhibitor that has been studied in mouse models of rheumatoid arthritis. This information is provided as a potential point of reference, assuming "**T-26c**" may be an alternative name or an error for a compound with a similar mechanism of action.

Introduction to SHIP1 Inhibition in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key pathological feature is the infiltration and activation of immune cells. Myeloid-derived suppressor cells (MDSCs) are a population of myeloid cells with the ability to suppress T cell responses and have been shown to play a regulatory role in collagen-induced arthritis (CIA) in mice. The inhibition of Src homology 2 domain-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) has emerged as a therapeutic strategy to expand the population of MDSCs, thereby attenuating the severity of arthritis in animal models. The small molecule 3α -aminocholestane (3AC) is a specific inhibitor of SHIP1.

Mechanism of Action of SHIP1 Inhibition

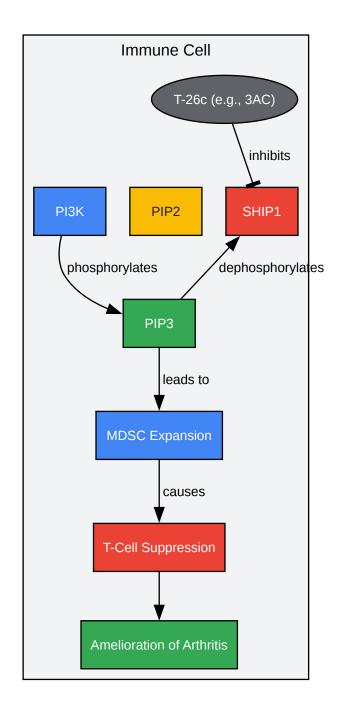


Methodological & Application

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SHIP1 is a phosphatase that negatively regulates the phosphatidylinositol-3 kinase (PI3K) pathway. By inhibiting SHIP1, the levels of PIP3 remain elevated, which influences various downstream signaling cascades involved in cell survival, proliferation, and differentiation. In the context of the immune system, inhibition of SHIP1 has been shown to lead to the expansion of MDSCs. These expanded MDSCs can then suppress the proliferation and effector functions of CD4+ T cells, which are key drivers of the autoimmune response in rheumatoid arthritis. The therapeutic effect of the SHIP1 inhibitor 3AC in the CIA mouse model is attributed to the in vivo expansion of these regulatory MDSCs, which in turn ameliorates the clinical and pathological features of the disease.[1]





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Caption: Proposed signaling pathway of T-26c (as a SHIP1 inhibitor) in arthritis.

Experimental Protocols

The following protocols are based on the use of the SHIP1 inhibitor 3AC in a collagen-induced arthritis (CIA) mouse model.



Protocol 1: Prophylactic Treatment in Collagen-Induced Arthritis

This protocol outlines the use of a SHIP1 inhibitor as a preventive measure before the onset of clinical arthritis.

- 1. Animals and Housing:
- DBA/1 mice (male, 8-10 weeks old) are commonly used as they are susceptible to CIA.
- House animals in a specific pathogen-free (SPF) facility.
- 2. Induction of Collagen-Induced Arthritis (CIA):
- Day 0: Immunize mice intradermally at the base of the tail with 100 μg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
- Day 21: Boost the immunization with 100 μg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
- 3. Preparation and Administration of SHIP1 Inhibitor (3AC):
- Dissolve 3AC in a suitable vehicle (e.g., DMSO and then diluted in PBS).
- Starting from Day 0 (day of first immunization), administer 3AC or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical dosing regimen would be daily or every other day. Dosage will need to be optimized, but a starting point could be based on previously published studies with similar compounds.
- 4. Monitoring and Evaluation:
- Monitor mice daily for the onset and severity of arthritis starting from day 21.
- Clinical scoring of arthritis: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
- Measure paw thickness using a caliper.



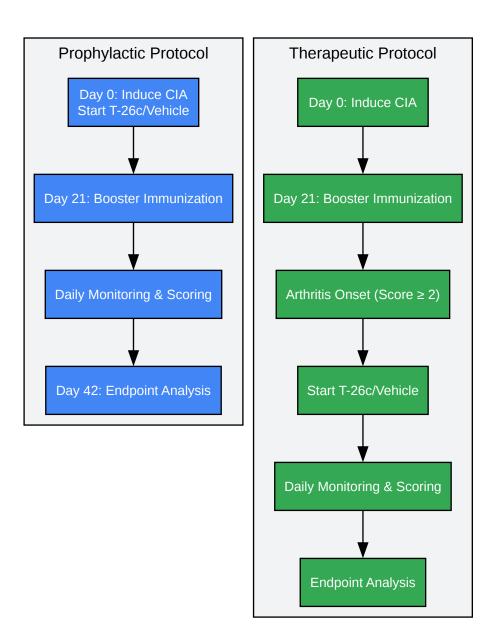
- At the end of the study (e.g., day 42), collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.
- Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Protocol 2: Therapeutic Treatment in Collagen-Induced Arthritis

This protocol is designed to assess the efficacy of a SHIP1 inhibitor after the clinical signs of arthritis have appeared.

- 1. Animals and CIA Induction:
- Follow steps 1 and 2 from Protocol 1.
- 2. Initiation of Treatment:
- Begin treatment with the SHIP1 inhibitor (3AC) or vehicle control only after the mice have developed clinical signs of arthritis (e.g., a clinical score of ≥2).
- 3. Administration and Monitoring:
- Administer the compound as described in Protocol 1, step 3.
- Continue to monitor and score the mice for arthritis severity and paw thickness as in Protocol 1, step 4.
- 4. Endpoint Analysis:
- Perform serum and histological analyses as described in Protocol 1, step 4.





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References



- 1. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice PMC [pmc.ncbi.nlm.nih.gov]
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